molecular formula C6H6KO B093155 Potassium phenoxide CAS No. 100-67-4

Potassium phenoxide

Cat. No.: B093155
CAS No.: 100-67-4
M. Wt: 133.21 g/mol
InChI Key: RKHQZMOCQHXUBC-UHFFFAOYSA-N
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Description

Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used

Mechanism of Action

The mechanism of action of potassium phenoxide involves its strong nucleophilic properties. The phenoxide ion, being electron-rich, readily attacks electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is primarily due to the resonance stabilization of the phenoxide ion, which delocalizes the negative charge over the aromatic ring .

Comparison with Similar Compounds

  • Sodium phenoxide (C6H5ONa)
  • Lithium phenoxide (C6H5OLi)
  • Phenol (C6H5OH)

Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. this compound is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, this compound is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .

Properties

CAS No.

100-67-4

Molecular Formula

C6H6KO

Molecular Weight

133.21 g/mol

IUPAC Name

potassium;phenoxide

InChI

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

RKHQZMOCQHXUBC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[O-].[K+]

SMILES

C1=CC=C(C=C1)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)O.[K]

100-67-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Parahydroxybenzoic acid has been used for manufacturing a wide variety of products including liquid crystalline polymers and preservatives for cosmetics and medicines. Generally, parahydroxybenzoic acid is prepared by a method in which phenol is reacted with potassium hydroxide to give potassium phenoxide, and the obtained potassium phenoxide is reacted with carbon dioxide under pressure to give potassium parahydroxybenzoate and then, parahydroxybenzoic acid is isolated by means of aciding out procedure, i.e. by adding a mineral acid to the salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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